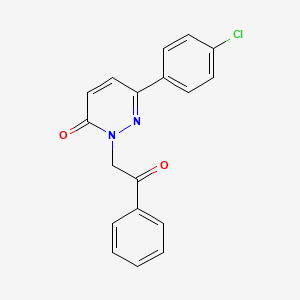

6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one

Description

6-(4-Chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4-chlorophenyl substituent at position 6 and a 2-oxo-2-phenylethyl group at position 2 of the pyridazinone core. Its molecular formula is C₁₈H₁₃ClN₂O₂, with a molecular weight of 324.76 g/mol (calculated). The compound’s structure (Figure 1) is pivotal in modulating biological activity, particularly in receptor binding and metabolic stability. Key features include:

Properties

IUPAC Name |

6-(4-chlorophenyl)-2-phenacylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2/c19-15-8-6-13(7-9-15)16-10-11-18(23)21(20-16)12-17(22)14-4-2-1-3-5-14/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPFNBRQSJGQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Dihydropyridazines

The pyridazinone ring is typically synthesized via cyclization of 4,5-dihydro-3(2H)-pyridazinone derivatives. For example, bromination of 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone in acetic acid with liquid bromine yields 6-(4-chlorophenyl)-3(2H)-pyridazinone.

Reaction Conditions :

Halogenation for Reactive Intermediates

Chlorination of 6-(4-chlorophenyl)-3(2H)-pyridazinone with phosphorus oxychloride (POCl₃) introduces a leaving group at position 3, facilitating subsequent substitutions:

Procedure :

-

Substrate : 269 g of 6-(4-chlorophenyl)-3(2H)-pyridazinone.

-

Reagent : POCl₃ (1,500 mL).

-

Conditions : Reflux for 5 hours.

-

Product : 6-(4-chlorophenyl)-3-chloropyridazine (m.p. 202–204°C).

Alkylation at Position 2

Nucleophilic Substitution with Phenacyl Bromide

The 2-oxo-2-phenylethyl group is introduced via alkylation using phenacyl bromide (2-bromoacetophenone) under basic conditions. A representative protocol adapted from Example 2 involves:

Reaction Scheme :

-

Substrate : 6-(4-chlorophenyl)-2H-pyridazin-3-one (103 mg, 0.50 mmol).

-

Alkylating Agent : Ethyl (3-chloromethylphenyl)carbamate (107 mg, 0.50 mmol).

-

Base : Cesium carbonate (179 mg, 0.55 mmol).

-

Solvent : DMF (1 mL).

-

Conditions : Stirring at 20°C for 18 hours.

-

Work-up : Precipitation in water, filtration, and recrystallization from acetonitrile.

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the cesium base deprotonates the pyridazinone nitrogen, enabling nucleophilic attack on the alkylating agent.

Alternative Acylation Strategies

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Time

-

Alkylation : Room temperature (20°C) with 18-hour stirring ensures complete conversion without side reactions.

-

Halogenation : Reflux conditions (100–110°C) are critical for POCl₃-mediated chlorination.

Characterization and Analytical Data

Spectral Confirmation

Melting Points and Purity

Industrial Scalability and Challenges

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone rings.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyridazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Products may include quinones and carboxylic acids.

Reduction: Alcohols and reduced pyridazinone derivatives.

Substitution: Various substituted aromatic and pyridazinone derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyridazinone derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Observations:

Substituent Position :

- 6-position : Chlorophenyl (target compound) enhances target binding compared to methylphenyl () or unsubstituted phenyl groups .

- 2-position : Bulky groups (e.g., phenacyl in target compound vs. piperazinyl in ) influence solubility and receptor selectivity .

Biological Activity: FPR Agonism: Methoxybenzyl-substituted pyridazinones () exhibit FPR2 specificity, suggesting the target compound’s phenylethyl group may confer similar selectivity . Antiviral/Anticancer: Indole-containing analogs () demonstrate activity against viruses and cancer cells, linked to aromatic stacking and hydrogen bonding .

Physicochemical Properties

Table 2: Physicochemical Comparison

- Piperazinyl derivatives (logP ~2.5) address this via ionizable groups .

- Polar Surface Area : Higher values (e.g., 65.5 Ų in piperazinyl analogs) correlate with improved solubility and bioavailability .

Biological Activity

6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article summarizes key findings related to its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one is . The compound features a chlorophenyl group and a phenylethyl moiety, contributing to its diverse biological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated significant inhibition of COX-2 activity, suggesting its utility in treating inflammatory conditions .

- Neuroprotective Effects : Preliminary studies indicate that it may possess anti-Alzheimer properties by modulating pathways involved in neurodegeneration. The compound's ability to inhibit acetylcholinesterase (AChE) has been noted, which is crucial for maintaining acetylcholine levels in the brain .

- Anticancer Properties : Some derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and pyridazine rings can enhance anticancer efficacy against various tumor cell lines .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of 6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one:

| Activity | IC50 Value (µM) | Cell Line |

|---|---|---|

| COX-2 Inhibition | 0.25 | Human fibroblasts |

| AChE Inhibition | 0.15 | SH-SY5Y neuroblastoma |

| Cancer Cell Proliferation | 0.30 | HeLa, HCT116 |

These results highlight the compound's promising potential in various therapeutic areas.

In Vivo Studies

In vivo studies using murine models have further elucidated the compound's effects:

- Neuroprotection in Alzheimer's Model : Mice treated with 6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one showed improved cognitive function in memory tests compared to control groups. Histological analysis revealed reduced amyloid plaque formation, indicating a protective effect against neurodegeneration .

- Anti-tumor Efficacy : In xenograft models of breast cancer, administration of the compound led to significant tumor size reduction compared to untreated controls, supporting its potential as an anticancer agent .

Q & A

Basic Questions

Q. What are the established synthetic routes for 6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one, and how are reaction conditions optimized?

- Methodological Answer : A common route involves nucleophilic addition-elimination between 6-(4-chlorophenyl)pyridazin-3(2H)-one and phenylacetaldehyde in the presence of sodium ethoxide (NaOEt) as a base. Key parameters include:

- Solvent : Ethanol or dimethylformamide (DMF) for solubility and reactivity.

- Temperature : Reflux (~78°C for ethanol) to drive the reaction to completion.

- Catalyst : NaOEt facilitates deprotonation and activates the aldehyde for nucleophilic attack.

- Workup : Acidic quenching followed by column chromatography (silica gel, ethyl acetate/hexane) for purification .

- Data Table :

| Precursor | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 6-(4-Cl-phenyl)pyridazinone | Phenylacetaldehyde, NaOEt | Ethanol | 78 | 65–75 |

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical for characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl at ~170 ppm in ¹³C).

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: 353.08 for C₁₈H₁₄ClN₂O₂).

- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .

Q. What preliminary biological screening approaches are recommended for assessing its activity?

- Methodological Answer :

- In Vitro Enzyme Assays : Test inhibition of phosphodiesterase (PDE) isoforms using fluorometric or colorimetric substrates (e.g., 3′,5′-cAMP hydrolysis monitored at 620 nm).

- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values.

- Antimicrobial Testing : Agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Q. How can solubility and purity be enhanced for pharmacological studies?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 4°C.

- HPLC Purification : C18 column, gradient elution with acetonitrile/water (0.1% TFA), UV detection at 254 nm.

- Salt Formation : Explore hydrochloride or sodium salts to improve aqueous solubility .

Advanced Research Questions

Q. How can synthetic yields be improved through alternative catalysts or green chemistry approaches?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction time (15–30 min vs. 12 hours) and enhance yield (~85%) using controlled microwave irradiation (100°C, 300 W).

- Organocatalysts : Test L-proline or thiourea derivatives for asymmetric induction in side-chain modifications.

- Solvent-Free Conditions : Mechanochemical grinding with K₂CO₃ in a ball mill (30 Hz, 1 hour) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting PDE inhibition?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring via Friedel-Crafts alkylation.

- Bioisosteric Replacement : Substitute the 2-oxoethyl group with 1,2,4-oxadiazole to enhance metabolic stability.

- Molecular Docking : Use AutoDock Vina to model interactions with PDE4B (PDB ID: 1F0T); prioritize residues Gln⁴⁴³ and Phe⁴⁴⁶ for hydrogen bonding and π-π stacking .

Q. How does the compound’s crystal structure inform its conformational stability and intermolecular interactions?

- Methodological Answer :

- X-Ray Crystallography : Monoclinic system (space group C2/c) reveals planar pyridazinone core with dihedral angles of 15–25° between aromatic rings.

- Hirshfeld Analysis : Quantify intermolecular contacts (e.g., C-H···O hydrogen bonds: 25% contribution; π-π stacking: 12%).

- Thermogravimetric Analysis (TGA) : Stability up to 200°C, indicating suitability for solid-state formulations .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Rodent Models : Administer 10 mg/kg (oral gavage) in Sprague-Dawley rats; measure plasma levels via LC-MS/MS over 24 hours (t₁/₂: ~3.5 hours).

- Tissue Distribution : Radiolabel with ¹⁴C and quantify accumulation in liver, kidneys, and brain.

- AMES Test : Assess mutagenicity using Salmonella typhimurium TA98 and TA100 strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.